



Application Notes & Protocols: Peonidin 3,5-diglucoside Standard for Analytical Chemistry

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Compound of Interest		
Compound Name:	Peonidin 3,5-diglucoside	
Cat. No.:	B15595673	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Peonidin 3,5-diglucoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] As a specific glycoside of peonidin, it is found in natural sources such as grapes and chives.[2] Due to its potential antioxidant activity, it is a compound of interest in the food science, pharmacology, and drug development sectors for studies related to diseases like asthma.[3]

Accurate quantification of **Peonidin 3,5-diglucoside** in various matrices requires a pure, well-characterized analytical standard. These application notes provide detailed protocols for the preparation, handling, and use of **Peonidin 3,5-diglucoside** as a reference standard for chromatographic analysis.

2. Physicochemical Properties and Data

Proper handling and preparation of an analytical standard begin with understanding its fundamental properties. The data for **Peonidin 3,5-diglucoside** is summarized below.



Property	Value	Source
Systematic Name	3,5-Bis(β-D- glucopyranosyloxy)-7-hydroxy- 2-(4-hydroxy-3- methoxyphenyl)-1- benzopyrylium	[4]
Synonyms	Peonin, Paeonin chloride	[1][5]
CAS Number	132-37-6	[3]
Molecular Formula	С28Н33O16+ (as cation)	[4]
Molecular Weight	625.6 g/mol (cation); 661.0 g/mol (chloride salt)	[1][4]
Appearance	Dark red/purple crystalline solid or powder	[1]
Purity	Typically ≥97% (HPLC)	[1]
UV/Vis λmax	~520 nm	[1]
Solubility	Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[6] Highly soluble in water.[1]	
Storage	Store at -20°C in the dark.[3] Stable for ≥4 years under these conditions.[6]	

Note on Solubility: Contradictory data exists. One source states it is "practically insoluble (in water)"[2], while another states it is "highly water-soluble"[1]. The chloride salt form is generally more soluble in aqueous and polar organic solvents. It is recommended to first dissolve the standard in a small amount of organic solvent like DMSO or methanol before diluting with an aqueous mobile phase or buffer.

3. Experimental Protocols



High-quality reference standards are essential for the accurate calibration of analytical instruments and the quantification of target compounds in samples.[7]

Protocol 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a concentrated stock solution, which will be used to prepare more dilute working standards.

Materials:

- **Peonidin 3,5-diglucoside** chloride (phyproof® Reference Substance or equivalent)
- Methanol (HPLC Grade), acidified with 0.1% Formic Acid or HCl
- Class A volumetric flasks (e.g., 10 mL)
- Analytical balance (readable to 0.01 mg)
- Sonicator
- Pipettes and tips

Procedure:

- Equilibration: Allow the vial of **Peonidin 3,5-diglucoside** standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
- Weighing: Accurately weigh approximately 10 mg of the standard into a clean, dry weighing boat. Record the exact weight.
- Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of acidified methanol.
- Sonication: Cap the flask and sonicate for 5-10 minutes to ensure complete dissolution. The solution should be clear and uniformly colored.



- Dilution to Volume: Once dissolved and cooled to room temperature, carefully add acidified methanol to the calibration mark on the volumetric flask.
- Homogenization: Invert the flask 15-20 times to ensure the solution is thoroughly mixed.
- Storage: Transfer the stock solution to an amber glass vial, label clearly, and store in the dark at -20°C. This solution should be stable for several weeks, but stability should be verified.

Protocol 2: Preparation of Working Standards and Calibration Curve

Working standards are prepared by serially diluting the primary stock solution. These standards are used to generate a calibration curve for quantifying the analyte in unknown samples.

Materials:

- Primary Stock Solution (1000 μg/mL)
- Acidified Methanol (0.1% Formic Acid) or appropriate mobile phase
- Volumetric flasks or autosampler vials
- Pipettes

Procedure:

 Serial Dilutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples. An example set of calibration standards is provided below.



Standard Level	Concentration (µg/mL)	Vol. of Stock (μL)	Final Volume (mL)
1	100	1000 (from 1000 μg/mL stock)	10
2	50	500 (from 1000 μg/mL stock)	10
3	25	250 (from 1000 μg/mL stock)	10
4	10	100 (from 1000 μg/mL stock)	10
5	5	50 (from 1000 μg/mL stock)	10
6	1	10 (from 1000 μg/mL stock)	10

- Analysis: Inject each standard into the HPLC system.
- Calibration Curve Construction: Plot the peak area of Peonidin 3,5-diglucoside against the known concentration of each standard.
- Linearity Check: Perform a linear regression analysis. A coefficient of determination (R²) of ≥0.99 is typically required for a valid calibration curve.[8][9]

Application Note: HPLC-DAD Method for Quantification

This section provides a typical starting point for an HPLC method. Method optimization will be required based on the specific instrument, column, and sample matrix.

Instrumentation:

• System: HPLC or UHPLC with a Diode Array Detector (DAD) or UV/Vis detector.



Column: C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 2 μm particle size).[8]

Mobile Phase A: Water with 0.1% Formic Acid.

• Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

• Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

• Column Temperature: 30°C.

 Detection Wavelength: 520 nm for quantification, with a secondary wavelength at 280 nm for purity checks.[1]

Gradient Elution (Example):

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	70	30
20.0	5	95
22.0	5	95
22.1	95	5
28.0	95	5

4. Visualized Workflows (Graphviz)

Caption: Workflow for preparing stock and working standard solutions.

Caption: General workflow for sample analysis using HPLC-DAD.

5. Stability and Storage Considerations



- Solid Standard: The solid, powdered standard should be stored in a freezer at -20°C or lower, protected from light and moisture.[1][3] It is stable for years under these conditions.[6]
- Stock Solutions: Anthocyanins are susceptible to degradation, especially at temperatures above 40°C and when exposed to light.[1] Stock solutions prepared in acidified organic solvents should be stored in amber vials at -20°C.
- Aqueous Solutions: Aqueous solutions of peonidin and its glycosides are less stable. It is not
 recommended to store aqueous solutions for more than one day.[6] Prepare fresh working
 standards daily from the refrigerated or frozen stock.
- pH: The color and stability of anthocyanins are highly pH-dependent. Acidifying the solvent (e.g., with formic acid or TFA) helps maintain the stable flavylium cation form, which is essential for consistent chromatographic results.[9]

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